![molecular formula C13H25IN2OSi B13895985 2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction, where an iodine source such as iodine monochloride (ICl) is used under mild conditions.
Attachment of the Tris(1-methylethyl)silyl Group: The tris(1-methylethyl)silyl group can be attached using a silylation reaction, where a suitable silylating agent such as tris(1-methylethyl)silyl chloride is used in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can introduce hydroxyl groups.
科学研究应用
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole involves its interaction with specific molecular targets and pathways. The iodine atom and the silyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1H-Imidazole: The parent compound of the imidazole family, lacking the iodine and silyl groups.
2-Iodo-1H-imidazole: Similar to the target compound but without the silyl group.
5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1H-imidazole: Similar but without the iodine atom.
Uniqueness
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole is unique due to the presence of both the iodine atom and the tris(1-methylethyl)silyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry .
属性
分子式 |
C13H25IN2OSi |
|---|---|
分子量 |
380.34 g/mol |
IUPAC 名称 |
(2-iodo-1H-imidazol-5-yl)methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H25IN2OSi/c1-9(2)18(10(3)4,11(5)6)17-8-12-7-15-13(14)16-12/h7,9-11H,8H2,1-6H3,(H,15,16) |
InChI 键 |
PFVRWHBNSMSXLH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CN=C(N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


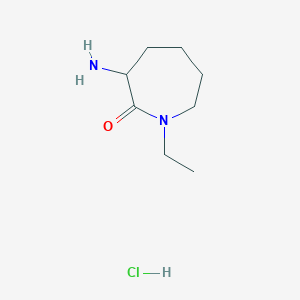
![Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6](/img/structure/B13895907.png)

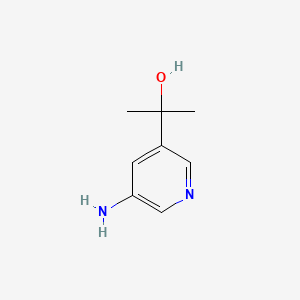
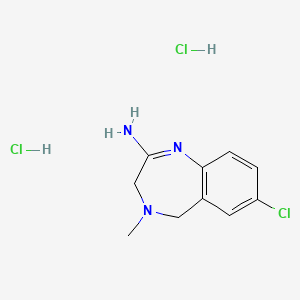

![(3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13895922.png)

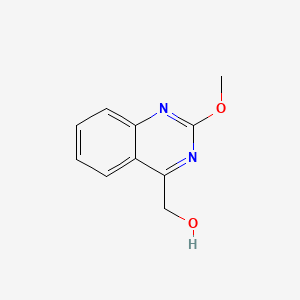
![4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13895941.png)
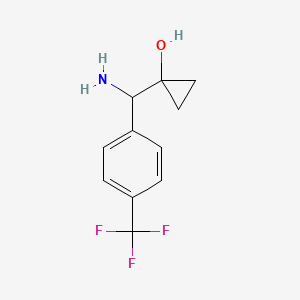
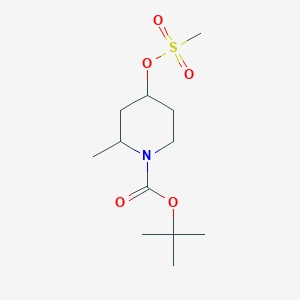
![N-[2-(3-aminophenoxy)ethyl]methanesulfonamide](/img/structure/B13895965.png)
![2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
